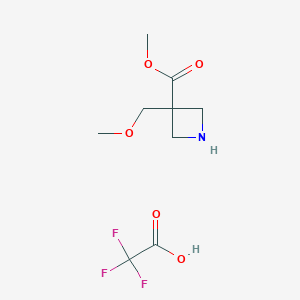![molecular formula C18H20N2O2 B2883006 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol CAS No. 615279-91-9](/img/structure/B2883006.png)
1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is a complex organic compound that features a benzimidazole core linked to a 2-(2-methylphenoxy)ethyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the 2-(2-methylphenoxy)ethyl group: This step involves the alkylation of the benzimidazole core with 2-(2-methylphenoxy)ethyl halide in the presence of a base such as potassium carbonate.
Introduction of the ethanol moiety: The final step involves the reduction of the intermediate compound to introduce the ethanol group, typically using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include:
Oxidation: 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}acetaldehyde or 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}acetic acid.
Reduction: Dihydro derivatives of the benzimidazole ring.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The benzimidazole core is known to bind to various proteins, potentially inhibiting their activity or modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol: Similar structure but with a methanol moiety instead of ethanol.
1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}acetic acid: Similar structure but with an acetic acid moiety.
1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}acetaldehyde: Similar structure but with an aldehyde moiety.
Uniqueness
1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is unique due to the presence of the ethanol moiety, which can influence its solubility, reactivity, and biological activity compared to its analogs.
Propiedades
IUPAC Name |
1-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-3-6-10-17(13)22-12-11-20-16-9-5-4-8-15(16)19-18(20)14(2)21/h3-10,14,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXNSIFGFDYLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-fluoro-3-nitrophenyl)urea](/img/structure/B2882923.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2882926.png)
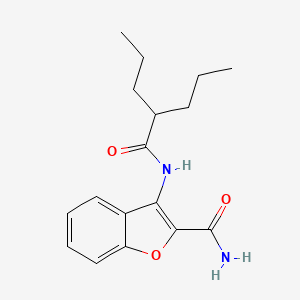
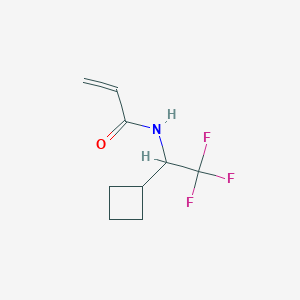
![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882930.png)
![Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B2882933.png)
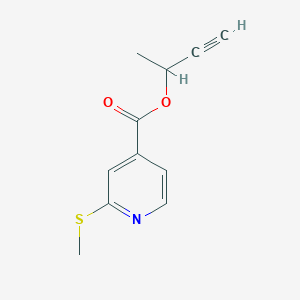
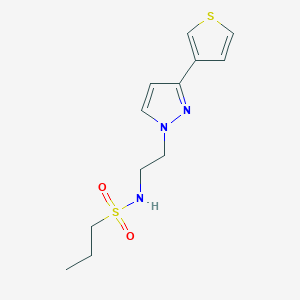
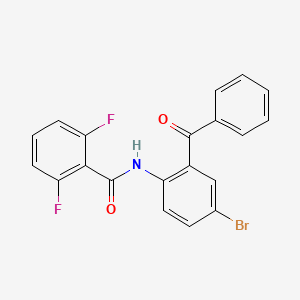
![2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2882940.png)
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2882942.png)
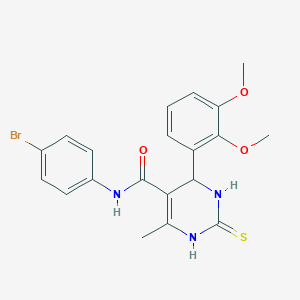
![N-(2,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2882945.png)
